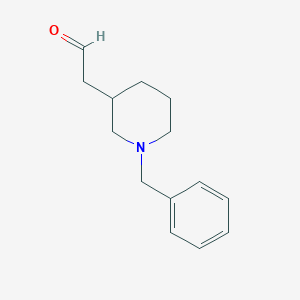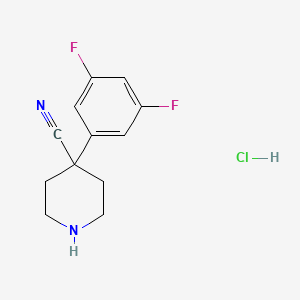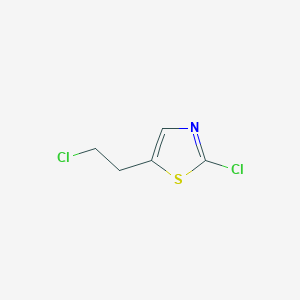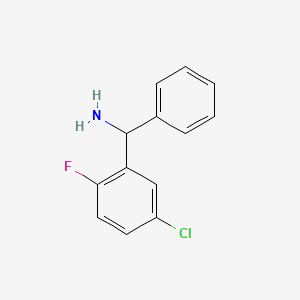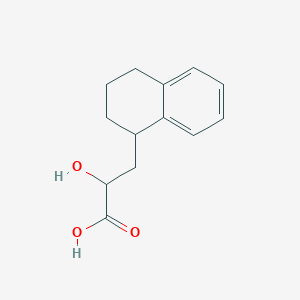
2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid: is a compound with the following chemical structure:
C13H16O3
It belongs to the class of indole derivatives, which are aromatic compounds containing the indole nucleus. The indole scaffold is found in various synthetic drug molecules and natural products. Physically, it is crystalline and colorless, with a specific odor .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the indole nucleus onto a propanoic acid backbone. Specific methods may vary, but one common approach is the condensation of an appropriate indole derivative with a propanoic acid derivative.
Reaction Conditions:: Reaction conditions typically involve refluxing the reactants in a suitable solvent (such as ethanol or acetic acid) with a catalyst (e.g., sulfuric acid or Lewis acids). The reaction temperature and time depend on the specific reagents used.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Chemischer Reaktionen
Types of Reactions::
Electrophilic Substitution: Due to the excess π-electrons delocalization, indole readily undergoes electrophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
- Electrophilic substitution: Nitric acid, sulfuric acid, or Lewis acids.
- Hydrolysis: Acidic or alkaline hydrolysis conditions.
Major Products:: The major product of electrophilic substitution is the substituted indole derivative. Hydrolysis yields the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its indole scaffold.
Pharmacophore: Serves as a pharmacophore in drug design.
Biological Activity: Investigated for antiviral, anti-inflammatory, anticancer, and antioxidant properties.
Plant Hormone: Indole-3-acetic acid, derived from tryptophan, acts as a plant hormone.
Pharmaceuticals: Potential for drug development.
Agrochemicals: Used in plant growth regulators.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific biological activity. It may interact with cellular receptors, enzymes, or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While this compound’s uniqueness lies in its tetrahydronaphthalene moiety, other indole derivatives share similar pharmacophores. Notable examples include tryptophan, LSD, and strychnine .
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H16O3/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12,14H,3,5-6,8H2,(H,15,16) |
InChI-Schlüssel |
MHLBISFYFXKQHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


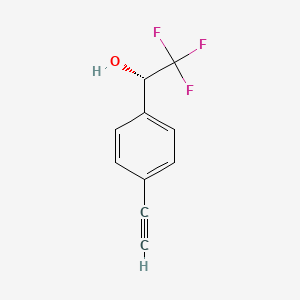
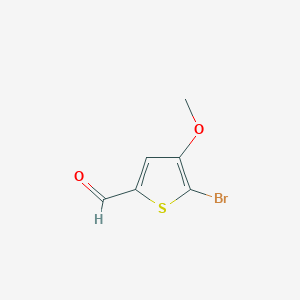
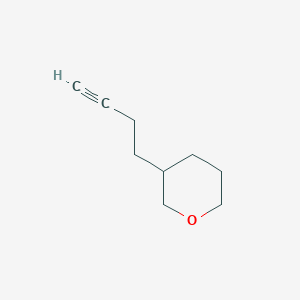
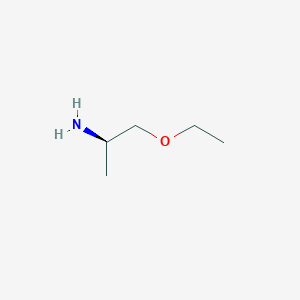



![tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13578802.png)
